molecular formula C6H10O7 B1236752 L-Guluronic acid CAS No. 1986-15-8

L-Guluronic acid

Cat. No. B1236752
CAS RN: 1986-15-8
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-SQOUGZDYSA-N
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Description

L-Guluronic acid is a uronic acid monosaccharide that may be derived from gulose . It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid . Along with D-mannuronic acid, L-guluronic acid is a component of alginic acid, a polysaccharide found in brown algae .


Synthesis Analysis

An efficient one-pot process for the synthesis of 100% bio-based L-guluronic acid based surfactant compositions as emulsion stabilizers has been described . This process involves the transformation of L-polyguluronate or whole alginate, a renewable polysaccharide extracted from brown seaweeds, into long-chain alkyl-L-guluronamides .


Molecular Structure Analysis

The molecular formula of L-Guluronic acid is C6H10O7 . Its average mass is 194.139 Da and its monoisotopic mass is 194.042648 Da .


Chemical Reactions Analysis

L-Guluronic acid is known to interact with divalent metal ions (such as calcium and strontium) through the carboxylate moiety and through the axial-equatorial-axial arrangement of hydroxyl groups found around the ring . It is also a component of alginates, which are widely used in commercial production due to their gelling characteristic and absorbable properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Guluronic acid are influenced by many factors such as the type of algae, extraction methods, and chemical modifications . The extraction parameters (e.g., temperature and time of extraction) have a critical impact on the alginate’s physicochemical and mechanical properties and thus, their potential applications .

Scientific Research Applications

  • Biorefinery and Pharmaceutical Applications : Alginate, containing α-L-guluronic acid, is abundant in brown algae. Its degradation products, alginate oligosaccharides (AOs), exhibit significant bioactivities. Alginate lyases degrade alginate into functional AOs, facilitating the biorefinery of brown algae. These AOs have potential applications in pharmaceutical fields due to their bioactive properties (Gao et al., 2021).

  • Immunomodulatory Properties : L-Guluronic acid has been researched for its immunomodulatory effects. It was found to influence gene expression in multiple sclerosis patients, suggesting a role in modifying immune responses (Noorbakhsh et al., 2019).

  • Anti-inflammatory Effects : Studies have explored the anti-inflammatory and immunomodulatory effects of L-Guluronic acid, indicating its potential in reducing inflammatory reactions (Mortazavi‐Jahromi et al., 2018).

  • Fungal Metabolism : In fungi, L-Guluronic acid plays a role in the catabolism of D-glucuronic acid, a component of plant cell wall polysaccharides. Understanding this pathway is important for comprehending fungal metabolism and interactions with plant materials (Kuivanen et al., 2017).

  • Surfactant Production : L-Guluronic acid has been used in the synthesis of bio-based surfactant compositions. These are derived from alginate, demonstrating its application in creating renewable and environmentally friendly materials (Sari-Chmayssem et al., 2016).

  • Chemical Synthesis and Reactivity : Research on the reactivity and synthesis involving L-Gulose and L-Guluronic acid building blocks has been conducted to understand their role in alginate assembly. This research aids in the development of synthetic methodologies for polysaccharides (Zhang et al., 2016).

  • Biopolymer Production : A study on Azotobacter vinelandii revealed the production of a highly viscous polysaccharide of an alginate nature with a predominance of α-L-guluronic acid, highlighting its potential in industrial applications, such as enhanced oil recovery (Loginov et al., 2011).

Future Directions

There are still shortcomings that need to be improved in the industrial production of L-Guluronic acid. For instance, alginate lyases in nature generally have low activity and harsh conditions of action that make them difficult to use in industrial preparation . The preparation cost of alginate lyases is also high, which lowers the economic efficiency .

properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331557
Record name L-​Guluronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Guluronic acid

CAS RN

1986-15-8
Record name L-Guluronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guluronic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-​Guluronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GULURONIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58QGW9MR67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research suggests α-L-Guluronic Acid holds promise for treating various conditions, including disorders of the immune system, inflammatory diseases, kidney diseases, allergies, and neurodegenerative diseases. []

A: Studies indicate α-L-Guluronic Acid can reduce the gene expression and activity of COX-1 and COX-2 enzymes, disrupting the synthesis of prostaglandins, key mediators of inflammation. [] Additionally, it demonstrates immunomodulatory effects by downregulating the TLR2 and TLR4 signaling pathways and subsequent cytokine production in human peripheral blood mononuclear cells. []

A: Yes, α-L-Guluronic Acid has been shown to have positive effects in experimental models of multiple sclerosis and in anti-aging studies. [] Additionally, it has shown promising results in reducing inflammation and metastasis in experimental models. []

ANone: While the provided research papers focus on the biological activity and applications of α-L-Guluronic Acid, they do not explicitly state its molecular formula and weight. For detailed structural information, refer to chemical databases like PubChem or ChemSpider.

A: Yes, several studies utilize NMR spectroscopy to analyze α-L-Guluronic Acid and its derivatives. For instance, researchers employed 1H NMR spectroscopy to characterize alginates with varying α-L-Guluronic acid content and conformations. [] Additionally, NMR analysis was used to determine the substrate specificity and product structures of alginate lyases, enzymes that depolymerize alginates containing α-L-Guluronic Acid. []

A: The ratio of α-L-Guluronic Acid (G) to β-D-Mannuronic Acid (M) significantly influences the properties of alginate. A higher G content generally results in stronger gels, influenced by the formation of G-blocks. [, ] This ratio also affects the alginate's metal-binding selectivity. Alginates with higher G content show enhanced selectivity for divalent cations like cadmium and calcium over monovalent ions like sodium. []

A: Alginate behavior is sensitive to pH and ionic strength. For example, calcium carbonate mineralization in the presence of alginates is pH-dependent, with different pathways observed at different pH levels. [] Additionally, the enzymatic activity of the bifunctional alginate epimerase/lyase AlgE7, which acts on alginates, is affected by both calcium and sodium chloride concentrations. []

A: Alginate lyases are enzymes that catalyze the depolymerization of alginate, including those containing α-L-Guluronic Acid. They cleave the glycosidic linkages within the alginate polymer, impacting its molecular weight and physical properties. [] These enzymes play a role in modifying alginate for various applications and are also involved in bacterial biofilm formation and dispersal. [, ]

A: Mannuronan C-5-epimerases are crucial enzymes that catalyze the conversion of β-D-Mannuronic Acid residues to α-L-Guluronic Acid residues within the alginate polymer. [] This conversion significantly impacts the final structure and therefore the physicochemical properties of the alginate, influencing its gelling ability and metal-binding properties. [, ]

A: While the provided research papers do not extensively cover computational modeling of α-L-Guluronic Acid itself, Monte Carlo simulations have been utilized to model the kinetics of alginate epimerization, a process involving α-L-Guluronic Acid formation, by enzymes like AlgE4. [] These simulations help understand the enzymatic action and predict the resulting alginate structure based on the epimerase's mode of action.

A: The specific arrangement of α-L-Guluronic Acid residues within the alginate polymer plays a crucial role in its biological properties. The presence of long, continuous stretches of α-L-Guluronic Acid, known as G-blocks, contributes to the alginate's ability to form strong gels. [] These G-blocks also influence the alginate's selectivity for binding specific metal ions, impacting its potential applications in various fields. [, ]

A: Acetylation of alginate, a common modification found in bacterial alginates, significantly influences its interaction with enzymes like mannuronan C-5-epimerases. Acetylated residues hinder the epimerization process, preventing the conversion of β-D-Mannuronic Acid to α-L-Guluronic Acid. [] Some bacteria possess bifunctional enzymes like PsmE from P. syringae, which combines both mannuronan C-5-epimerase and O-acetylhydrolase activities, enabling it to modify even extensively acetylated alginates. []

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